molecular formula C21H24N4O2S B2738386 N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251603-89-0

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2738386
CAS No.: 1251603-89-0
M. Wt: 396.51
InChI Key: CYWVFOFCWJXPIB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the piperidine and thiophene rings. The final step involves the acylation of the piperidine nitrogen with 2-ethylphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
  • N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
  • N-(2-ethylphenyl)-2-(2-thienyl)acetamide

Uniqueness

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for research in various scientific fields.

Biological Activity

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS Number: 1251603-89-0) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and the implications of its structural components in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S with a molecular weight of 396.5 g/mol. The compound features a piperidine ring attached to a thiophene and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight396.5 g/mol
CAS Number1251603-89-0

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines, including HeLa and CaCo-2 cells. For instance, derivatives similar to this compound showed IC50 values in the range of 92.4 µM against a panel of cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with similar oxadiazole and piperidine frameworks have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiophene ring may enhance this activity through specific interactions with bacterial enzymes.

Enzyme Inhibition

This compound may also act as an inhibitor for key enzymes involved in various diseases. Oxadiazole derivatives have been noted for their inhibitory effects on acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Cytotoxicity Studies : A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated selective cytotoxicity with potential for further development as an anticancer agent .
  • Antimicrobial Screening : A series of piperidine derivatives were synthesized and tested for antimicrobial properties. The results showed that certain compounds exhibited significant inhibition against pathogenic bacteria .
  • Enzyme Inhibition Assays : Compounds featuring the oxadiazole moiety were assessed for their ability to inhibit AChE and urease enzymes. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting these enzymes .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-2-15-6-3-4-7-17(15)22-19(26)14-25-11-9-16(10-12-25)21-23-20(24-27-21)18-8-5-13-28-18/h3-8,13,16H,2,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVFOFCWJXPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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